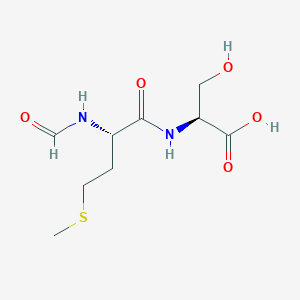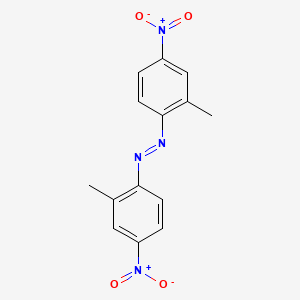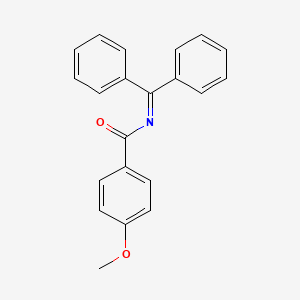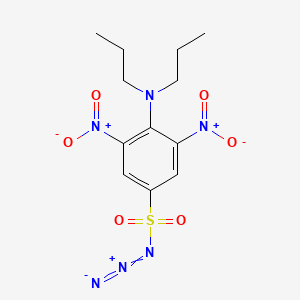![molecular formula C11H12F3NO2 B14679751 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide CAS No. 27809-64-9](/img/structure/B14679751.png)
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is a fluorinated organic compound with the molecular formula C11H12F3NO2. This compound is characterized by the presence of trifluoromethyl and hydroxyphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-hydroxyphenylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality but lacking the hydroxyphenyl group.
4-Hydroxyphenylacetamide: Contains the hydroxyphenyl group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide: A closely related compound with similar structural features.
Uniqueness
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is unique due to the combination of trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
27809-64-9 |
|---|---|
Fórmula molecular |
C11H12F3NO2 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12F3NO2/c1-7(15-10(17)11(12,13)14)6-8-2-4-9(16)5-3-8/h2-5,7,16H,6H2,1H3,(H,15,17) |
Clave InChI |
PUQDKPJTAVCLBS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


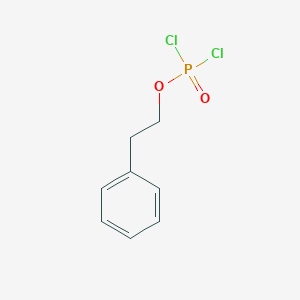


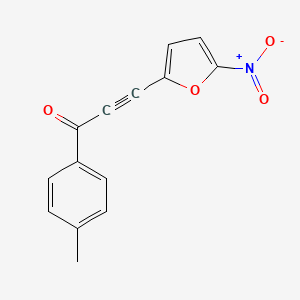

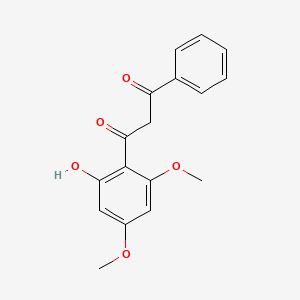
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
